![molecular formula C12H16ClNO B3208643 [(2-Ethyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride CAS No. 1052545-07-9](/img/structure/B3208643.png)
[(2-Ethyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including (2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride, have shown potential anticancer activity . They have been found to inhibit the growth of various types of cancer cells . For instance, a benzofuran derivative was found to have significant cell growth inhibitory effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antibacterial Activity
Benzofuran derivatives have also demonstrated antibacterial activity . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Antifungal and Antiviral Activity
In addition to their antibacterial properties, furan derivatives have also shown antifungal and antiviral activities . This makes them a promising area of study for the development of new antifungal and antiviral drugs .
Anti-inflammatory and Analgesic Activity
Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .
Antidepressant and Anti-anxiolytic Activity
Research has indicated that furan derivatives may have antidepressant and anti-anxiolytic effects . This opens up possibilities for their use in the treatment of mental health disorders such as depression and anxiety .
Antihypertensive Activity
Furan derivatives have also been associated with antihypertensive effects . This suggests that they could be used in the management of high blood pressure .
Anti-aging Activity
Furan derivatives have shown potential anti-aging effects . This could make them a valuable tool in the field of cosmetic science and dermatology .
Glucose-Dependent Insulinotropic Activity
Some benzofuran derivatives have been found to have glucose-dependent insulinotropic activity . This suggests potential applications in the treatment of diabetes .
Future Directions
Benzofuran compounds, including “(2-Ethyl-1-benzofuran-3-yl)methylamine hydrochloride”, have potential applications in various fields, including medical, environmental, and industrial research. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (rtks), which play a crucial role in various cellular processes .
Mode of Action
This interaction could potentially lead to alterations in cellular functions .
Biochemical Pathways
Given its potential interaction with rtks, it might influence pathways downstream of these receptors, such as the mapk/erk pathway or the pi3k/akt pathway .
Result of Action
Similar compounds have shown cytotoxic properties on human cancer cells and antibacterial activities .
properties
IUPAC Name |
1-(2-ethyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-3-11-10(8-13-2)9-6-4-5-7-12(9)14-11;/h4-7,13H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJBHNFHDHIXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CNC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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